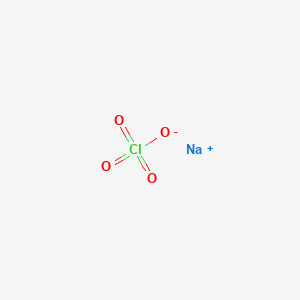sodium;perchlorate
CAS No.:
Cat. No.: VC13334409
Molecular Formula: ClNaO4
Molecular Weight: 122.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | ClNaO4 |
|---|---|
| Molecular Weight | 122.44 g/mol |
| IUPAC Name | sodium;perchlorate |
| Standard InChI | InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
| Standard InChI Key | BAZAXWOYCMUHIX-UHFFFAOYSA-M |
| Isomeric SMILES | [O-]Cl(=O)(=O)=O.[Na+] |
| Canonical SMILES | [O-]Cl(=O)(=O)=O.[Na+] |
Introduction
Chemical and Physical Properties of Sodium Perchlorate
Molecular Structure and Composition
Sodium perchlorate consists of a sodium cation (Na⁺) ionically bonded to a perchlorate anion (ClO₄⁻). The tetrahedral geometry of the perchlorate ion, with chlorine at the center surrounded by four oxygen atoms, contributes to its stability and oxidizing capacity . This structure enables NaClO₄ to participate in redox reactions by accepting electrons, making it a strong oxidizer in both aqueous and solid states .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 122.44 g/mol | |
| Density | 2.52 g/cm³ | |
| Melting Point | 480°C (decomposes) | |
| Water Solubility (25°C) | 209 g/100 mL | |
| Crystal System | Orthorhombic | |
| Hygroscopicity | Low |
The compound’s exceptional water solubility arises from the high polarity of both ions, facilitating dissolution in polar solvents. Thermal decomposition occurs above 480°C, yielding sodium chloride (NaCl) and oxygen gas (O₂) :
This exothermic reaction underpins its use in oxygen-generating systems and pyrotechnic compositions .
Industrial Synthesis and Production Methods
Thermal Decomposition of Sodium Chlorate
The primary industrial synthesis involves the controlled thermal decomposition of sodium chlorate (NaClO₃) at 400–600°C :
This process achieves 60–70% conversion efficiency, with unreacted NaClO₃ and byproduct NaCl separated via fractional crystallization . Modern facilities employ continuous centrifugal separation and vacuum evaporation to optimize yield, reducing energy consumption by 15–20% compared to batch processing .
Electrochemical Methods
Alternative production routes include the electrolysis of sodium chlorate solutions using platinum or lead dioxide anodes. This method achieves higher purity (≥99.5%) but incurs greater operational costs due to electrode maintenance and energy demands . Recent advances in nanostructured anode materials have improved current efficiency by 12–18% in pilot-scale trials.
Industrial and Scientific Applications
Pyrotechnics and Explosives
Sodium perchlorate constitutes 15–30% of modern pyrotechnic compositions, providing oxygen for combustion reactions that produce vivid colors . For example, blue fireworks often combine NaClO₄ with copper carbonate (CuCO₃) and polyvinyl chloride (PVC) in stoichiometric ratios optimized for wavelength emission at 450–485 nm.
In explosive formulations, NaClO₄ enhances detonation velocity by 8–12% compared to potassium perchlorate analogs, though its hygroscopicity limits use in humid environments . Military applications include solid rocket propellants, where it comprises 20–35% of ammonium perchlorate composite formulations.
Molecular Biology and Analytical Chemistry
As a chaotropic agent, NaClO₄ disrupts hydrogen bonding in aqueous solutions, facilitating:
-
Hybridization buffer formulations for Southern/Northern blots
Comparative studies show NaClO₄/chloroform extraction achieves 92–97% RNA recovery rates while reducing phenol exposure risks by 40% compared to traditional methods .
Health Hazards and Toxicological Profile
Acute Exposure Effects
The New Jersey Department of Health reports these dose-dependent impacts :
| Exposure Route | Symptoms (Threshold Dose) |
|---|---|
| Inhalation | Nasopharyngeal irritation (5 mg/m³) |
| Ingestion | Methemoglobinemia (50 mg/kg) |
| Dermal | Erythema (500 mg/cm²) |
Methemoglobinemia arises from ClO₄⁻-induced oxidation of hemoglobin’s iron center, reducing oxygen-carrying capacity by 30–60% at blood concentrations ≥10% .
Chronic Toxicity and Endocrine Disruption
The U.S. EPA’s Integrated Risk Information System (IRIS) identifies thyroid peroxidase inhibition as the critical endpoint, with a benchmark dose (BMDL₁₀) of 0.39 mg/kg/day . Mechanistic studies show:
-
Competitive inhibition of sodium-iodide symporter (NIS) with Kᵢ = 2.1 μM
-
24-hour exposure reduces thyroid iodide uptake by 67% in rat models
-
Transplacental transfer in pregnant rats causes fetal TSH elevations at ≥1 mg/kg/day
Epidemiological data from occupational cohorts (n=1,242) reveal a 2.3-fold increased hypothyroidism risk with cumulative exposure >3.7 mg-year/m³ .
| Agency | Limit (8-h TWA) | Notation |
|---|---|---|
| OSHA | 5 mg/m³ | Ceiling |
| NIOSH | 2 mg/m³ | REL |
| ACGIH | 1.5 mg/m³ | TLV |
Personal protective equipment (PPE) mandates include NIOSH-approved respirators for airborne concentrations ≥5 mg/m³ and chemical-resistant gloves (e.g., Viton®) during handling .
Environmental Regulations
The U.S. EPA’s 2023 Perchlorate Management Rule establishes:
-
Drinking water equivalent level (DWEL): 24 μg/L
-
Soil remediation target: 6 mg/kg (residential areas)
-
Biomonitoring guidance: urinary ClO₄⁻ <15 μg/g creatinine
Advanced oxidation processes (AOPs) combining UV/TiO₂ catalysis achieve 99.8% perchlorate degradation in wastewater within 90 minutes, though scalability remains challenging for municipal systems.
Emerging Research and Future Directions
Recent studies (2023–2025) focus on:
-
Alternative Oxidizers: Cerium(III) nitrate/polyvinyl alcohol composites showing 89% pyrotechnic efficiency with 40% lower toxicity
-
Bioremediation: Azospira oryzae strains engineered for perchlorate reductase activity, achieving 95% NaClO₄ reduction in 72 hours
-
Medical Applications: Phase II trials of NaClO₄ as a radiocontrast agent enhancer (8–12% improved imaging resolution)
Ongoing debates center on revising TSH-based toxicity thresholds, with proposals to incorporate thyroglobulin autoantibody levels in risk assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume